4-iodo-2-methyl-1-(propan-2-yl)benzene
Description
4-Iodo-2-methyl-1-(propan-2-yl)benzene is a substituted aromatic compound featuring a benzene ring with three distinct substituents: an iodine atom at the para position (C4), a methyl group at the ortho position (C2), and an isopropyl group at the primary position (C1). Its molecular formula is C₁₀H₁₃I, with a molecular weight of 260.10 g/mol. The iodine substituent confers reactivity in nucleophilic aromatic substitution (NAS) reactions, while the bulky isopropyl group influences steric effects and solubility. This compound is of interest in organic synthesis, materials science, and pharmaceutical research due to its structural versatility .
Properties
CAS No. |
1369865-03-1 |
|---|---|
Molecular Formula |
C10H13I |
Molecular Weight |
260.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Classical Iodination with Iodine and Oxidizing Agents
A widely reported method involves reacting 2-methyl-1-(propan-2-yl)benzene with molecular iodine (I₂) in the presence of an oxidizing agent such as nitric acid (HNO₃) or hydrogen peroxide (H₂O₂). The reaction proceeds via the in situ generation of the iodonium ion (I⁺), which undergoes electrophilic attack on the activated aromatic ring. Typical conditions include:
-
Solvent: Glacial acetic acid or dichloromethane
-
Temperature: 25–80°C
-
Molar Ratio: Substrate:I₂:HNO₃ = 1:1.2:1.5
Yields range from 60–75%, with purity dependent on subsequent purification via column chromatography.
Base-Mediated Iodination
Adapting methods from heterocyclic iodination, alkaline conditions (e.g., NaOH or KOH) can enhance iodine’s electrophilicity. In this approach, 2-methyl-1-(propan-2-yl)benzene is treated with I₂ in a polar solvent (e.g., DMF or water) under reflux. The base deprotonates the aromatic ring, facilitating nucleophilic iodination. Key parameters include:
-
Reaction Time: 6–24 hours
-
Yield: 50–65%
-
Byproducts: Diiodinated species, minimized by stoichiometric control.
Halogen Exchange Reactions
Halogen exchange offers an alternative route, particularly when bromo or chloro precursors are accessible.
Finkelstein-Type Iodination
Starting from 4-bromo-2-methyl-1-(propan-2-yl)benzene, iodine can replace bromine via a nucleophilic aromatic substitution (SNAr) mechanism. Sodium iodide (NaI) in a polar aprotic solvent (e.g., DMF or acetone) drives the reaction:
Catalytic Halogen Exchange
Palladium catalysts (e.g., Pd(PPh₃)₄) enable milder conditions for halogen exchange. For example, 4-chloro-2-methyl-1-(propan-2-yl)benzene reacts with NaI in the presence of Pd(OAc)₂ and a ligand (e.g., XPhos) in toluene at 80°C:
-
Reaction Time: 6–8 hours
-
Yield: 80–90%
-
Advantage: Superior regioselectivity and reduced side reactions.
Directed Ortho-Metalation-Iodination
Directed ortho-metalation (DoM) leverages the coordination of a directing group to position iodine selectively. While the target compound lacks traditional directing groups (e.g., -NH₂ or -COOR), the isopropyl group’s steric bulk may indirectly influence metalation.
Lithium-Halogen Exchange
A two-step process involves:
-
Lithiation: Treating 2-methyl-1-(propan-2-yl)benzene with LDA (lithium diisopropylamide) at -78°C.
-
Iodination: Quenching the lithiated intermediate with I₂.
Comparative Analysis of Methods
The table below summarizes the efficiency, scalability, and practicality of each method:
| Method | Conditions | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Electrophilic Iodination | I₂/HNO₃, 80°C, 12h | 60–75 | Moderate | High |
| Base-Mediated Iodination | I₂/NaOH, reflux, 24h | 50–65 | Low | Moderate |
| Finkelstein Reaction | NaI, DMF, 100°C, 24h | 70–85 | High | Moderate |
| Catalytic Halogen Exchange | Pd(OAc)₂, NaI, 80°C, 6h | 80–90 | High | Low |
| Directed Metalation | LDA, I₂, -78°C | 55–65 | Low | High |
Key Findings:
-
Catalytic halogen exchange offers the highest yield and scalability but requires expensive palladium catalysts.
-
Electrophilic iodination balances cost and yield, making it suitable for laboratory-scale synthesis.
-
Base-mediated methods suffer from lower yields due to polyiodination but are operationally simple.
Mechanistic Insights
Electrophilic Pathway
In acidic media, HNO₃ oxidizes I₂ to I⁺, which attacks the electron-rich para position of the aromatic ring. The isopropyl group’s steric bulk marginally impedes ortho substitution, enhancing para selectivity.
Halogen Exchange Mechanism
The Finkelstein reaction proceeds via an SNAr mechanism, where iodide displaces bromide in a polar solvent. Palladium-catalyzed variants involve oxidative addition of the C-Br bond to Pd(0), followed by transmetalation with NaI and reductive elimination.
Industrial Considerations
Scalable production favors catalytic halogen exchange due to rapid kinetics and high atom economy. However, catalyst recovery and waste management (e.g., NaBr byproducts) necessitate optimized workup protocols, including solvent recycling and aqueous extraction.
Emerging Methodologies
Recent advances in photoredox catalysis show promise for room-temperature iodination. For example, visible-light-driven activation of I₂ with eosin Y as a photocatalyst could reduce energy consumption . Preliminary studies report yields of 65–70% under ambient conditions.
Chemical Reactions Analysis
Types of Reactions
4-iodo-2-methyl-1-(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl and isopropyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
4-iodo-2-methyl-1-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-iodo-2-methyl-1-(propan-2-yl)benzene depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution reactions, the iodine atom acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. The compound can interact with various molecular targets and pathways, depending on its chemical modifications and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares 4-iodo-2-methyl-1-(propan-2-yl)benzene with three analogs, highlighting key structural and physical differences:
*Predicted based on analogs with bulky substituents (e.g., 1-iodo-2,4-bis(propan-2-yl)benzene is liquid at room temperature ). †CAS number discrepancy noted: lists 496801-02-6, while cites 2100-20-1 for the same compound name.
Key Observations:
Substituent Effects :
- The isopropyl group in the primary position (C1) increases molecular weight and steric hindrance compared to ethyl or hydroxymethyl substituents.
- 1-Iodo-2,4-bis(propan-2-yl)benzene has the highest molecular weight (288.17 g/mol) due to two isopropyl groups, enhancing hydrophobicity .
- 4-Ethyl-1-iodo-2-methylbenzene (similarity score 0.83) shares iodine and methyl groups but differs in substituent position (ethyl at C4 vs. isopropyl at C1), affecting reactivity .
Physical State :
- Bulky substituents like isopropyl reduce melting points by disrupting crystal packing, as seen in the liquid state of 1-iodo-2,4-bis(propan-2-yl)benzene .
Reactivity in Substitution Reactions
- The iodine atom in 4-iodo-2-methyl-1-(propan-2-yl)benzene makes it a candidate for NAS reactions, whereas non-halogenated analogs (e.g., 4-isopropylphenol from BPA degradation) undergo oxidation or electrophilic substitution .
- Steric Effects : The isopropyl group at C1 may slow NAS compared to less hindered analogs like 4-ethyl-1-iodo-2-methylbenzene.
Degradation Pathways
- hydroxyl) influences stability and breakdown mechanisms. Iodinated aromatics may resist oxidation but undergo reductive dehalogenation .
Q & A
Q. What are the common synthetic routes for preparing 4-iodo-2-methyl-1-(propan-2-yl)benzene, and what are their respective advantages?
A multi-step synthesis involving diazotization followed by iodination is frequently employed for halogenated benzene derivatives. For example, intermediates are generated through sequential functionalization, with purification via silica gel chromatography using petroleum ether and ethyl acetate (yield ~85%). This method ensures regioselectivity and high purity . Alternative routes may leverage directed ortho-metalation strategies to install substituents selectively.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4-iodo-2-methyl-1-(propan-2-yl)benzene?
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) resolves substituent positions and electronic environments.
- GC-MS/LC-MS confirms molecular weight and fragmentation patterns, critical for trace analysis .
- Reverse-phase HPLC (e.g., Newcrom R1 column) separates isomers and monitors purity, with method optimization for retention time and resolution .
Q. What are the critical considerations for ensuring purity in synthetic chemistry research on this compound?
- Purification : Column chromatography (silica gel) and recrystallization are standard.
- Analytical validation : Cross-check purity via HPLC (retention time consistency) and mass spectrometry (absence of unintended adducts) .
- Storage : Maintain under inert atmosphere to prevent iodine displacement or oxidation.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield in multi-step routes?
- Temperature control : Lower temperatures during iodination reduce side reactions.
- Catalyst screening : Transition metals (e.g., Pd/Cu) may enhance selectivity in cross-coupling steps.
- Workup protocols : Dilution with ethyl acetate and brine minimizes emulsion formation during extraction .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Multi-technique correlation : Combine NMR, X-ray crystallography (using SHELX for refinement ), and computational DFT calculations to validate bond angles and substituent orientations.
- Isotopic labeling : Use deuterated analogs to clarify overlapping signals in crowded spectral regions.
Q. How can computational tools predict reactivity in cross-coupling reactions involving this compound?
- DFT simulations : Model transition states to assess feasibility of Suzuki-Miyaura or Ullmann couplings.
- Electrostatic potential maps : Identify electron-deficient regions (e.g., iodine site) for nucleophilic attack .
Q. What methodologies assess the environmental persistence and bioaccumulation potential of this compound?
- GC-MS/LC-MS workflows : Quantify environmental half-life in water/soil matrices .
- QSAR models : Predict bioaccumulation factors (BCF) based on logP values (e.g., 4.38 for analogous compounds ).
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields for this compound?
- Reaction monitoring : Use in-situ IR or Raman spectroscopy to detect intermediate formation.
- Parameter replication : Verify solvent purity, catalyst lot variability, and inert gas flow rates.
- Byproduct analysis : Isolate and characterize side products via preparative TLC or HPLC .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
